molecular formula C36H42ClN3O6 B12427187 (S)-Lercanidipine-d3 Hydrochloride

(S)-Lercanidipine-d3 Hydrochloride

Cat. No.: B12427187
M. Wt: 651.2 g/mol
InChI Key: WMFYOYKPJLRMJI-RFTUCFSWSA-N
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Description

(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lercanidipine-d3 Hydrochloride involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the deuterated intermediate, followed by the coupling of this intermediate with the appropriate acid chloride to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.

Major Products Formed:

Scientific Research Applications

(S)-Lercanidipine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.

    Biology: Employed in studies investigating the role of calcium channels in cellular processes.

    Medicine: Investigated for its potential benefits in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability.

Mechanism of Action

(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

    (S)-Lercanidipine Hydrochloride: The non-deuterated form, with similar pharmacological effects but lower metabolic stability.

    Amlodipine: Another calcium channel blocker with a different chemical structure and pharmacokinetic profile.

    Nifedipine: A short-acting calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness: (S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C36H42ClN3O6

Molecular Weight

651.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1/i5D3;

InChI Key

WMFYOYKPJLRMJI-RFTUCFSWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

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